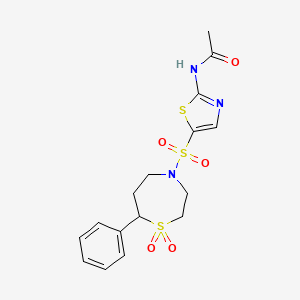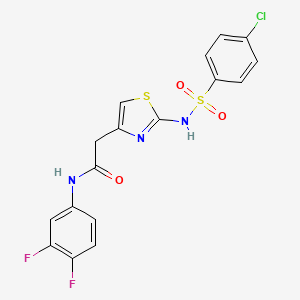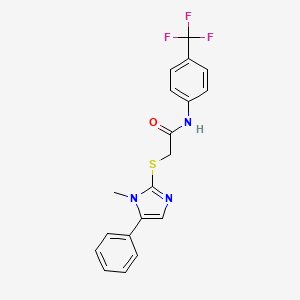
2,4-Diamino-6-chloropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Diamino-6-chloropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H4ClN5 . It is a derivative of pyrimidine, a class of compounds that are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives has been described in various studies . For instance, one method involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of “2,4-Diamino-6-chloropyrimidine-5-carbonitrile” can be determined based on its molecular formula C5H4ClN5 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Diamino-6-chloropyrimidine-5-carbonitrile” include a molecular weight of 169.57, a density of 1.6±0.1 g/cm3, and a boiling point of 542.4±60.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
A notable application of 2,4-diamino-6-chloropyrimidine-5-carbonitrile derivatives is in environmentally friendly synthesis methods. For instance, Deshmukh et al. (2008) reported a green, simple approach for synthesizing 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile, a compound similar to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, using potassium carbonate in water, highlighting its potential in eco-friendly synthetic processes (Deshmukh et al., 2008).
Antibacterial Applications
Pyrimidine derivatives, including those related to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been synthesized for their potential antibacterial properties. Shehta and Abdel Hamid (2019) synthesized new pyrimidine heterocycles, including pyrimidotriazepines and pyrimidotriazines, from similar compounds and tested their antibacterial activity against various bacteria (Shehta & Abdel Hamid, 2019).
Structural and Spectroscopic Studies
The structural and spectroscopic characteristics of chloropyrimidine derivatives, akin to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been extensively studied. Gupta et al. (2006) conducted ab initio quantum chemical and experimental spectroscopic studies on chloropyrimidine derivatives, providing insights into their structure and spectral characteristics (Gupta et al., 2006).
Corrosion Inhibition
Chromenopyridin derivatives, which include compounds related to 2,4-diamino-6-chloropyrimidine-5-carbonitrile, have been studied for their use as corrosion inhibitors. Ansari, Quraishi, and Singh (2017) explored the corrosion inhibition performance of chromenopyridine derivatives on N80 steel in hydrochloric acid, demonstrating the potential of these compounds in industrial applications (Ansari, Quraishi, & Singh, 2017).
Antimicrobial Evaluation
Al-Abdullah et al. (2011) synthesized a series of pyrimidine derivatives similar to 2,4-diamino-6-chloropyrimidine-5-carbonitrile and evaluated their antimicrobial activities against a range of bacteria and fungi, contributing to the understanding of the antimicrobial potential of these compounds (Al-Abdullah et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the folate metabolic pathway that leads to the synthesis of purines, pyrimidines, and other proteins .
Mode of Action
2,4-Diamino-6-chloropyrimidine-5-carbonitrile: interacts with its target, mt-DHFR, by occupying the glycerol binding site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting the folate metabolic pathway .
Biochemical Pathways
The inhibition of mt-DHFR by 2,4-Diamino-6-chloropyrimidine-5-carbonitrile affects the folate metabolic pathway . This pathway is responsible for the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The disruption of this pathway can lead to the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetic properties of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile It is designed with proper hydrophilicity for cell entry , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile ’s action primarily involve the disruption of DNA and RNA synthesis due to the inhibition of the folate metabolic pathway . This can lead to the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile can be influenced by various environmental factorsIt’s also worth noting that the compound is designed with proper hydrophilicity for cell entry , suggesting that it is designed to be effective in the cellular environment.
Eigenschaften
IUPAC Name |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPANXXDQMHDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)


![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)